molecular formula C30H31F3N8O3S B1682698 UM-164

UM-164

货号: B1682698
分子量: 640.7 g/mol
InChI 键: ANEBQUSWQAQFQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

UM-164 的合成涉及多个步骤,包括形成关键中间体及其后续偶联反应。 合成路线通常从制备氟化苯基开始,然后通过各种有机反应(如铃木偶联和 Buchwald-Hartwig 胺化)与其他芳环偶联 . 反应条件通常涉及使用钯催化剂、碳酸钾等碱和二甲基甲酰胺等溶剂 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未广泛记载,但总体方法将涉及扩大实验室合成工艺。 这将包括优化反应条件以提高产率和纯度,并确保工艺具有成本效益和环境友好 .

化学反应分析

反应类型

UM-164 经历了几种类型的化学反应,包括:

常用试剂和条件

主要产品

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱羟基的化合物 .

科学研究应用

Efficacy Against Triple-Negative Breast Cancer

  • In Vitro Studies :
    • UM-164 demonstrated significant inhibitory effects on cell proliferation, migration, and invasion in TNBC cell lines. In particular, the compound showed a notable decrease in tumor growth in patient-derived xenograft models .
    • The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:
      • LN229 Cells :
        • 24 hours: 10.07 µM
        • 48 hours: 6.20 µM
        • 72 hours: 3.81 µM
      • SF539 Cells :
        • 24 hours: 3.75 µM
        • 48 hours: 2.68 µM
        • 72 hours: 1.23 µM .
  • In Vivo Studies :
    • In xenograft models, this compound resulted in a significant reduction in tumor size compared to control groups, with limited toxicity observed in treated mice .

Comparative Data Table

The following table summarizes the efficacy of this compound compared to existing therapies:

CompoundTarget KinasesIC50 (µM)Efficacy in TNBC ModelsToxicity Profile
This compoundc-Src, p38 MAPKVaries (see above)Significant reduction in tumor growthLimited toxicity
Existing c-Src Inhibitorsc-Src onlyHigher than this compoundLess effectiveHigher toxicity
Existing p38 Inhibitorsp38 onlyVariesModerate effectivenessVaries

Case Study 1: Triple-Negative Breast Cancer Model

In a study published by the University of Michigan, researchers evaluated this compound's effects on TNBC cells and found that it not only inhibited cell growth but also altered the localization of c-Src within these cells. This alteration is believed to contribute to its enhanced efficacy against TNBC .

Case Study 2: Glioma Cell Lines

Further investigations into glioma cell lines LN229 and SF539 revealed that this compound effectively inhibited cell growth across both lines, suggesting potential applications beyond breast cancer. The compound's IC50 values indicated a stronger effect on SF539 cells than on LN229 cells, highlighting differential sensitivity among tumor types .

生物活性

UM-164 is a novel compound that has garnered attention for its dual inhibitory effects on c-Src and p38 MAPK, making it a promising candidate in the treatment of various cancers, particularly triple-negative breast cancer (TNBC) and glioma. This article provides a detailed overview of its biological activity, including experimental findings, data tables, and case studies.

Overview of this compound

This compound is recognized as a high-potency inhibitor specifically targeting the inactive conformation of c-Src and p38 kinases. Its unique mechanism of action allows it to alter the localization and activity of these kinases, thereby exerting significant anti-tumor effects.

This compound operates through several key mechanisms:

  • Inhibition of Cell Proliferation : It significantly reduces the proliferation rates of glioma cells and TNBC cells.
  • Induction of Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in glioma cells, evidenced by increased G1 population percentages following treatment.
  • Downregulation of YAP Activity : The compound triggers the translocation of YAP to the cytoplasm, reducing its activity and expression levels of target genes such as CYR61 and AXL .

In Vitro Studies

  • Cell Proliferation Assays :
    • IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound in glioma cell lines LN229 and SF539 was determined at various time points:
      • LN229 : 10.07 µM (24h), 6.20 µM (48h), 3.81 µM (72h)
      • SF539 : 3.75 µM (24h), 2.68 µM (48h), 1.23 µM (72h) .
  • Migration and Invasion Assays :
    • Transwell assays demonstrated a significant reduction in migratory capabilities for both LN229 and SF539 cells after treatment with this compound .
  • Colony Formation Assay :
    • Results indicated that this compound effectively inhibited colony formation in a dose-dependent manner .

In Vivo Studies

In xenograft models using TNBC cell lines, this compound exhibited substantial anti-tumor activity with minimal toxicity. Tumor growth was significantly reduced compared to controls, highlighting its potential for clinical application .

Data Tables

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
LN22910.076.203.81
SF5393.752.681.23

Case Studies

Several studies have highlighted the effectiveness of this compound in various cancer models:

  • Triple-Negative Breast Cancer : A study indicated that this compound not only inhibited cell proliferation but also altered the signaling pathways associated with tumor growth, demonstrating superior efficacy compared to existing treatments like Dasatinib .
  • Glioma Models : Research showed that this compound significantly suppressed glioma cell proliferation and migration while inducing cell cycle arrest, providing a strong rationale for further clinical trials targeting gliomas .

属性

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBQUSWQAQFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UM-164
Reactant of Route 2
Reactant of Route 2
UM-164
Reactant of Route 3
UM-164
Reactant of Route 4
Reactant of Route 4
UM-164
Reactant of Route 5
UM-164
Reactant of Route 6
UM-164

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。